N-Benzyl-2-phenylacetamide
Overview
Description
N-Benzyl-2-phenylacetamide is an organic compound with the molecular formula C15H15NO. It is also known by other names such as Bamipine, N-desalkyl, acetylated, and Histapyrrodine M (N-desalkyl), acetylated . This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a phenylacetamide structure. It is a white crystalline solid that is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
N-Benzyl-2-phenylacetamide is a complex compound that interacts with multiple targets in the body. The primary targets of this compound are the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Therefore, they constitute targets in the palliative treatment of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which can help alleviate the cognitive symptoms of Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BChE, the compound prevents the degradation of acetylcholine, leading to an increase in acetylcholine levels. This increase enhances the transmission of signals in the cholinergic pathway, which is involved in numerous cognitive processes .
Pharmacokinetics
The compound’s molecular weight of 2252857 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This enhancement can lead to improved cognitive function, making the compound potentially useful in the treatment of Alzheimer’s disease . Additionally, some derivatives of N-Benzyl-2-phenylethylamine have been associated with NMDA antagonists and/or MDMA, suggesting potential hallucinogenic-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2-phenylacetamide can be synthesized through several methods. One common method involves the reaction of benzylamine with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5CH2NH2+C6H5CH2COCl→C6H5CH2NHCOCH2C6H5+HCl
Another method involves the reaction of benzyl cyanide with water and cadmium oxide at high temperatures . This method is less commonly used due to the harsh reaction conditions required.
Industrial Production Methods
Industrial production of this compound typically involves the acetylation of benzylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzyl-2-phenylacetic acid.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-benzyl-2-phenylacetic acid.
Reduction: N-benzyl-2-phenylethylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide:
N-Benzylacetamide: Similar structure but without the phenyl group attached to the acetamide.
N-Benzyl-2-phenylethylamine: Similar structure but with an amine group instead of an amide.
Uniqueness
N-Benzyl-2-phenylacetamide is unique due to the presence of both benzyl and phenyl groups attached to the acetamide structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-benzyl-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKRCGUDZGKAPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298901 | |
Record name | N-Benzyl-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7500-45-0 | |
Record name | NSC401671 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC126857 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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